molecular formula C5H8O4 B1595383 3-Methoxy-2-methyl-3-oxopropanoic acid CAS No. 3097-74-3

3-Methoxy-2-methyl-3-oxopropanoic acid

Cat. No. B1595383
CAS RN: 3097-74-3
M. Wt: 132.11 g/mol
InChI Key: LROWQPBZDXWPJW-UHFFFAOYSA-N
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Description

“3-Methoxy-2-methyl-3-oxopropanoic acid” is a chemical compound with the CAS Number: 3097-74-3 . It has a molecular weight of 132.12 and its linear formula is C5H8O4 . This compound is in liquid form and belongs to the class of phenoxy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methoxy-2-methyl-3-oxopropanoic acid” include a molecular weight of 132.12 , and it is in liquid form . . Unfortunately, specific information such as boiling point, melting point, and density were not found in the web search results.

Scientific Research Applications

Kinetics and Reaction Products

  • Kinetics in Solvents: 3-Methoxy-2-methyl-3-oxopropanoic acid and related compounds are studied for their reaction kinetics with OH radicals. For instance, 3-Methoxy-3-methyl-1-butanol, a structurally similar compound, exhibits specific reaction rates with OH radicals, leading to the formation of various products like acetone and methyl acetate, which are important in industrial applications such as solvent and paint production (Aschmann, Arey, & Atkinson, 2011).

Synthesis and Chemical Transformations

  • Synthesis of Fungal Xanthone: Derivatives of 3-Methoxy-2-methyl-3-oxopropanoic acid are used in synthesizing complex organic compounds like xanthones, which have applications in pharmacology and organic chemistry (Iijima et al., 1979).
  • Ring Expansion Reactions: The compound is involved in ring expansion reactions, which are pivotal in synthesizing heterocyclic compounds that have wide-ranging applications in medicinal chemistry (Rostovskii et al., 2017).

Industrial and Medical Applications

  • Anti-inflammatory Properties: Some derivatives of 3-Methoxy-2-methyl-3-oxopropanoic acid exhibit anti-inflammatory properties and are used in the synthesis of fluorescent molecules for studying biological membranes (Balo et al., 2000).
  • Enantio-Differentiating Hydrogenation: This compound is also used in asymmetric catalysis, like in the enantio-differentiating hydrogenation, to produce compounds with high optical purity, which is crucial in developing pharmaceuticals (Nakagawa, Sugimura, & Tai, 1997).

Miscellaneous Applications

  • Reactions with Acyl Compounds: It reacts with acyl isocyanates and isothiocyanates, forming various products with potential applications in organic synthesis (Cambie et al., 1984).
  • Functional Polysiloxanes Synthesis: Derivatives of this compound are used in synthesizing functional polysiloxanes, which have applications in hydrophilic modifications and biomedical fields (Cao et al., 2017).

Safety And Hazards

The safety information for “3-Methoxy-2-methyl-3-oxopropanoic acid” indicates that it may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

3-methoxy-2-methyl-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-3(4(6)7)5(8)9-2/h3H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROWQPBZDXWPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306363
Record name 3-methoxy-2-methyl-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-methyl-3-oxopropanoic acid

CAS RN

3097-74-3
Record name 3097-74-3
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Record name 3-methoxy-2-methyl-3-oxopropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-2-methyl-3-oxopropanoic acid
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Synthesis routes and methods

Procedure details

KOH (386 mg, 6.88 mmol) was added to a solution 2-methyl-malonic acid diethyl ester (1 g, 5.74 mmol) in methanol (7 mL). The resulting mixture was stirred overnight at ambient temperature then concentrated. The resulting residue was diluted with water, acidified with conc. HCl and the product was extracted with dichloromethane. The organic layer was dried over sodium sulfate and concentrated under reduced pressure to afford 360 mg (47%) of 2-methyl-malonic acid monomethyl ester
Name
Quantity
386 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
R Guo, M Zuo, Q Tian, C Hou, S Sun… - Chemistry–An Asian …, 2020 - Wiley Online Library
… In addition, acetylalanine, 3-methoxy-2-methyl-3-oxopropanoic acid and oxirane-2-carboxylic acid could participate in the reaction smoothly and the yields of the alkylation products …
Number of citations: 5 onlinelibrary.wiley.com
A Johnson, MJ Saunders, TG Back - Organic & biomolecular chemistry, 2015 - pubs.rsc.org
… (R)-2-(4-Bromobenzyl)-3-methoxy-2-methyl-3-oxopropanoic acid (4). Diester 3 (400 mg, 1.27 mmol) in 4 mL of 2-propanol was added to 76 mL of 0.2 M sodium phosphate buffer (pH 8). …
Number of citations: 11 pubs.rsc.org
LH Al-Wahaibi, A Mostafa, YA Mostafa… - Bioorganic …, 2021 - Elsevier
We have discovered a family of synthetic oxazole-based macrocycles to be active against SARS-CoV-2. The synthesis, pharmacological properties, and docking studies of the …
Number of citations: 10 www.sciencedirect.com
HK Kotapati - 2017 - search.proquest.com
Facing the death of a loved one is often a traumatic experience; when the deceased is one’s own child, the loss may be the most stressful event of one’s life. There has been very little …
Number of citations: 4 search.proquest.com
RJ Wehrle, EJ Ste. Marie, RJ Hondal… - Journal of Peptide …, 2019 - Wiley Online Library
Selenocysteine (Sec) is the 21st amino acid in the genetic code where this amino acid is primarily involved in redox reactions in enzymes because of its high reactivity toward oxygen …
Number of citations: 11 onlinelibrary.wiley.com
A Johnson - 2014 - prism.ucalgary.ca
The potent anti-inflammatory agent, BIRT-377, contains an α-quaternary center in a hydantoin ring. Due to requirements for clinical testing on enantiopure compounds, the need for …
Number of citations: 2 prism.ucalgary.ca
RJ Wehrle - 2020 - aquila.usm.edu
Selenoproteins, such as glutathione peroxidase, have gained interest for their ability to act as antioxidants, and their potential to act as anti-cancer agents. Synthesizing and studying …
Number of citations: 0 aquila.usm.edu

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